1-(Bromomethyl)-4-pentylcyclohexane
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Overview
Description
1-(Bromomethyl)-4-pentylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the first position and a pentyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-pentylcyclohexane can be synthesized through a multi-step process. One common method involves the bromination of 4-pentylcyclohexanone followed by reduction and subsequent bromomethylation. The bromination step typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reduction can be achieved using a reducing agent like lithium aluminum hydride, and the final bromomethylation step involves the use of formaldehyde and hydrobromic acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-pentylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted cyclohexane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-pentylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-pentylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications, such as binding to nucleophilic sites in organic synthesis or interacting with biological molecules in medicinal chemistry .
Comparison with Similar Compounds
1-(Chloromethyl)-4-pentylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-hexylcyclohexane: Similar structure but with a hexyl group instead of a pentyl group.
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness: 1-(Bromomethyl)-4-pentylcyclohexane is unique due to the specific combination of the bromomethyl and pentyl groups, which confer distinct reactivity and properties compared to its analogs. The presence of the bromomethyl group makes it highly reactive in substitution reactions, while the pentyl group provides hydrophobic characteristics that can influence its behavior in various chemical environments .
Properties
IUPAC Name |
1-(bromomethyl)-4-pentylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOWMHXGHNZDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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